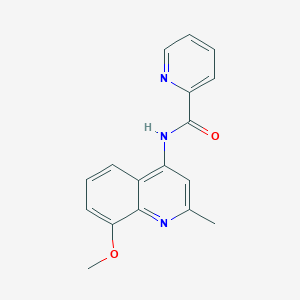
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide is Nur77 , a protein that plays a crucial role in the regulation of several cellular processes, including apoptosis, proliferation, and differentiation . Nur77 is a potential target for the treatment of cancer such as hepatocellular carcinoma (HCC) .
Mode of Action
This compound interacts with Nur77 by binding to it . This binding can lead to an up-regulation of Nur77 expression and mediate sub-cellular localization of Nur77 . The compound’s interaction with Nur77 induces Nur77-dependent autophagy and endoplasmic reticulum stress .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the regulation of apoptosis and autophagy . By binding to Nur77, the compound can induce Nur77-dependent autophagy and endoplasmic reticulum stress, which are upstream of apoptosis .
Result of Action
The binding of this compound to Nur77 results in a broad-spectrum antiproliferative activity against all tested hepatoma cells . It induces apoptosis in hepatocellular carcinoma cell lines . In vivo assays have verified that the compound significantly inhibits xenograft tumor growth .
Biochemical Analysis
Biochemical Properties
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide has been found to interact with Nur77, a protein involved in the regulation of several cellular processes . The nature of this interaction involves the binding of the compound to Nur77, which can influence the activity of this protein .
Cellular Effects
The effects of this compound on cells have been studied in the context of hepatocellular carcinoma cell lines . The compound has been found to up-regulate Nur77 expression and mediate sub-cellular localization of Nur77 to induce apoptosis in these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with Nur77 . This interaction leads to an increase in Nur77 expression and changes in its sub-cellular localization, which can induce apoptosis in hepatocellular carcinoma cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has been found to induce Nur77-dependent autophagy and endoplasmic reticulum stress, which are upstream of apoptosis .
Subcellular Localization
This compound has been found to influence the subcellular localization of Nur77, a protein it interacts with . This interaction can lead to changes in the activity and function of Nur77 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide typically involves the reaction of 8-methoxy-2-methylquinoline with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in an organic solvent like ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline: A simpler analog with similar biological activities.
2-methylquinoline: Shares the quinoline core structure but lacks the pyridine-2-carboxamide moiety.
Pyridine-2-carboxamide: Contains the pyridine-2-carboxamide group but lacks the quinoline core.
Uniqueness
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide is unique due to its combined quinoline and pyridine-2-carboxamide moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-10-14(20-17(21)13-7-3-4-9-18-13)12-6-5-8-15(22-2)16(12)19-11/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUYLAWDNPNULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
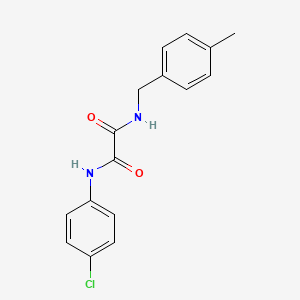
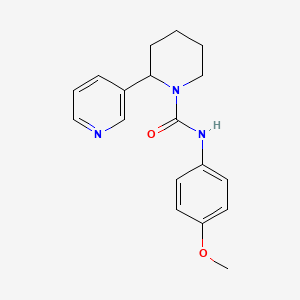
![(E)-1-(5-chlorothiophen-2-yl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-en-1-one](/img/structure/B4987640.png)
![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)

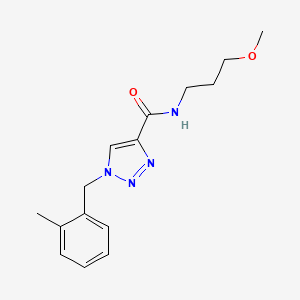
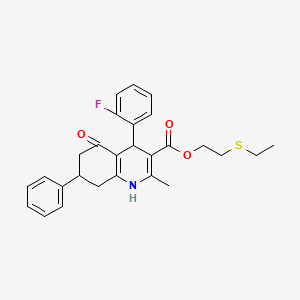
![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![(5E)-5-[[2-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4987705.png)
![N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B4987716.png)
![2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl-](/img/structure/B4987723.png)
